N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a dichlorophenyl group and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2,4-dichloroaniline with a suitable spirocyclic ketone under acidic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as acylation, to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its potential anticonvulsant activity may involve binding to neuronal voltage-sensitive sodium channels, thereby affecting neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)-2-chloroacetamide: Shares the dichlorophenyl group but differs in its overall structure and reactivity.
N-(2,5-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide: Another spirocyclic compound with similar functional groups but distinct biological activities
Uniqueness
N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H17Cl2NO3 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C16H17Cl2NO3/c17-10-4-5-13(12(18)8-10)19-15(21)11-9-14(20)22-16(11)6-2-1-3-7-16/h4-5,8,11H,1-3,6-7,9H2,(H,19,21) |
InChI Key |
XADDEUNOKRZRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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